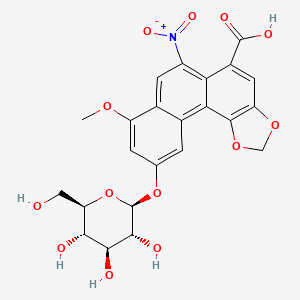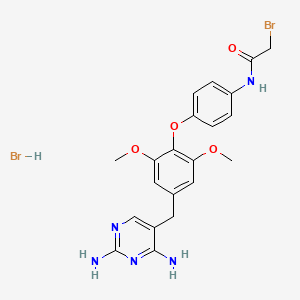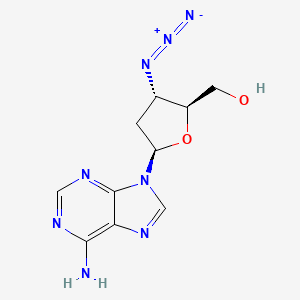
Aristoloside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aristoloside is a natural product found in Aristolochia elegans, Aristolochia tuberosa, and other organisms with data available.
Aplicaciones Científicas De Investigación
Trends and Future Research Directions
A comprehensive bibliometric analysis of research on aristolochic acids, including aristoloside, identifies key trends and future research directions. This analysis, covering research from 1957 to 2017, suggests five future research avenues: studying the antitumor efficacy of aristolochic acids, exploring their immune activity, reviewing naturally occurring aristolochic acids, investigating the correlation between aristolochic acid mutational signatures and various cancers, and focusing on analytical chemistry related to these compounds (Zhou et al., 2019).
Ethnopharmacology and Phytochemistry
A global assessment based on bibliographic sources highlights the widespread traditional use of Aristolochia species, including those containing aristoloside, in various regions. The study emphasizes the need for a systematic assessment of aristolochic acid content in commonly used species to evaluate potential health risks (Heinrich et al., 2009). Another study reviews the nature of terpenoids, including aristoloside, in Aristolochia species, highlighting their chemical diversity and bioactivity. This review underscores the rapid development in the phytochemistry of Aristolochia species (Wu et al., 2004).
Biological Activities and Pharmacology
Research on Aristolochia species, including aristoloside, shows a range of biological activities. A study explores the various physiologically active compounds from Aristolochia, addressing the continuous development in their phytochemistry and therapeutic applications. It also discusses recent studies on the nephrotoxicity of aristolochic acids and the structure-toxicity relationship (Kuo et al., 2012).
Toxicological and Safety Considerations
A study focused on the roots of Aristolochia chilensis found a mixture of aristolochic acids, including aristoloside, indicating potential harmful effects and unsuitability for medicinal use (Urzúa et al., 2013). Another research investigates aristolochic acid renal toxicity, highlighting the necessity of designing safer pharmaceutical formulations and strictly controlling the dose and duration of drugs containing aristolochic acids (Wang Li, 2013).
Propiedades
Número CAS |
84014-70-0 |
|---|---|
Fórmula molecular |
C23H21NO13 |
Peso molecular |
519.4 g/mol |
Nombre IUPAC |
8-methoxy-6-nitro-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C23H21NO13/c1-33-13-3-8(36-23-20(28)19(27)18(26)15(6-25)37-23)2-10-9(13)4-12(24(31)32)16-11(22(29)30)5-14-21(17(10)16)35-7-34-14/h2-5,15,18-20,23,25-28H,6-7H2,1H3,(H,29,30)/t15-,18-,19+,20-,23-/m1/s1 |
Clave InChI |
GMKHAVDYTAXBIY-BSTKLLGTSA-N |
SMILES isomérico |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O |
SMILES canónico |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O |
Sinónimos |
aristoloside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(4-hydroxyphenyl) ethenyl]formamide](/img/structure/B1210967.png)





![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1210978.png)
![1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1210979.png)
